[(2S)-morpholin-2-yl]methanethiol hydrochloride
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Overview
Description
[(2S)-morpholin-2-yl]methanethiol hydrochloride is a chemical compound with a molecular formula of C5H12ClNOS. It is a derivative of morpholine, a heterocyclic amine, and contains a thiol group, which is known for its reactivity. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-morpholin-2-yl]methanethiol hydrochloride typically involves the reaction of morpholine with a thiol-containing reagent under controlled conditions. One common method is the reaction of morpholine with methanethiol in the presence of a hydrochloric acid catalyst. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
[(2S)-morpholin-2-yl]methanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
[(2S)-morpholin-2-yl]methanethiol hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of [(2S)-morpholin-2-yl]methanethiol hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity or function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
[(2S)-morpholin-2-yl]methanethiol hydrochloride can be compared with other similar compounds, such as:
Morpholine: A simpler derivative without the thiol group, used as a solvent and corrosion inhibitor.
Methanethiol: A small molecule containing a thiol group, known for its strong odor and use in chemical synthesis.
Thiomorpholine: A sulfur-containing analog of morpholine, used in organic synthesis and as a building block for pharmaceuticals.
Properties
CAS No. |
2694056-60-3 |
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Molecular Formula |
C5H12ClNOS |
Molecular Weight |
169.67 g/mol |
IUPAC Name |
[(2S)-morpholin-2-yl]methanethiol;hydrochloride |
InChI |
InChI=1S/C5H11NOS.ClH/c8-4-5-3-6-1-2-7-5;/h5-6,8H,1-4H2;1H/t5-;/m0./s1 |
InChI Key |
FPVZEDBOZSWKQG-JEDNCBNOSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)CS.Cl |
Canonical SMILES |
C1COC(CN1)CS.Cl |
Purity |
95 |
Origin of Product |
United States |
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